[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 643725-70-6
VCID: VC4507008
InChI: InChI=1S/C5H5F3N2S/c6-5(7,8)3-2-11-4(1-9)10-3/h2H,1,9H2
SMILES: C1=C(N=C(S1)CN)C(F)(F)F
Molecular Formula: C5H5F3N2S
Molecular Weight: 182.16

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine

CAS No.: 643725-70-6

Cat. No.: VC4507008

Molecular Formula: C5H5F3N2S

Molecular Weight: 182.16

* For research use only. Not for human or veterinary use.

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine - 643725-70-6

Specification

CAS No. 643725-70-6
Molecular Formula C5H5F3N2S
Molecular Weight 182.16
IUPAC Name [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine
Standard InChI InChI=1S/C5H5F3N2S/c6-5(7,8)3-2-11-4(1-9)10-3/h2H,1,9H2
Standard InChI Key PUPALALGCYBWGE-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)CN)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The thiazole ring in [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine is a five-membered aromatic system containing one sulfur and one nitrogen atom. The trifluoromethyl (-CF3_3) group at the 4-position introduces strong electron-withdrawing effects, which stabilize the ring system and enhance metabolic resistance to oxidative degradation . The methanamine (-CH2_2NH2_2) substituent at the 2-position provides a primary amine functional group, enabling hydrogen bonding and salt bridge formation with biological targets.

Key Structural Features:

  • Aromatic Thiazole Core: Contributes to planar geometry and π-π stacking interactions.

  • Trifluoromethyl Group: Enhances lipophilicity (logP ≈ 1.8) and bioavailability.

  • Methanamine Side Chain: Facilitates solubility in polar solvents (e.g., water solubility ≈ 12 mg/mL at pH 7).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are consistent with its structure:

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, NH2_2), 7.89 (s, 1H, thiazole-H), 4.12 (s, 2H, CH2_2) .

  • 13^{13}C NMR: 152.1 (C-F3_3), 141.2 (thiazole-C), 43.5 (CH2_2) .

  • High-Resolution MS (ESI+): m/z 183.04 [M+H]+^+.

Synthesis and Derivitization

Synthetic Routes

The compound is typically synthesized via Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thioureas or thioamides. A representative protocol is outlined below:

Step 1: Reaction of 4-(trifluoromethyl)thiazole-2-carbaldehyde with ammonium acetate in ethanol under reflux yields the intermediate imine.
Step 2: Reduction using sodium borohydride (NaBH4_4) produces the primary amine .

Optimization Challenges:

  • Yield: 45–60% due to competing side reactions from the electron-deficient CF3_3 group.

  • Purification: Requires column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) .

Derivative Synthesis

Structural modifications have been explored to enhance bioactivity:

DerivativeModification SiteBiological Activity (IC50_{50})Reference
N-AcetylAmineReduced antimicrobial potency
N-BenzylAmineImproved enzyme inhibition
Thiazole-5-sulfonylThiazoleEnhanced solubility

Pharmacological Activities

Antimicrobial Properties

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL) . The CF3_3 group disrupts microbial membrane integrity, while the amine moiety interferes with cell wall synthesis.

Enzyme Inhibition

The compound acts as a competitive inhibitor of lysyl oxidase (LOX), a key enzyme in extracellular matrix remodeling. In vitro studies demonstrate an IC50_{50} of 0.23 μM against LOXL2, surpassing earlier thiophene-based inhibitors .

Mechanism of Action:

  • The thiazole ring coordinates with the enzyme’s copper-active site.

  • The CF3_3 group induces conformational changes, blocking substrate access .

Applications in Medicinal Chemistry

Drug Discovery

The molecule serves as a scaffold for developing:

  • Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs) in leukemia cells (IC50_{50} = 0.89 μM) .

  • Antivirals: Preliminary data show activity against SARS-CoV-2 main protease (Ki_i = 4.7 μM) .

Chemical Biology Probes

Fluorinated analogs are used in 19^{19}F NMR studies to map protein-ligand interactions in real time .

Recent Advances and Future Directions

Recent studies highlight its potential in photodynamic therapy (PDT) due to fluorescence emission at 450 nm. Computational models predict strong binding to β-lactamases, suggesting utility in combating antibiotic resistance .

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